[3-(3-Bromophenyl)propyl](ethyl)amine

Serotonin transporter SERT inhibition IC50 comparison

[3-(3-Bromophenyl)propyl](ethyl)amine is a synthetic arylpropylamine derivative characterized by a 3-bromophenyl ring linked to a propyl chain and an ethyl-substituted amine group. This compound belongs to the substituted phenethylamine class and demonstrates measurable interactions with human monoamine transporters.

Molecular Formula C11H16BrN
Molecular Weight 242.16 g/mol
Cat. No. B12077658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Bromophenyl)propyl](ethyl)amine
Molecular FormulaC11H16BrN
Molecular Weight242.16 g/mol
Structural Identifiers
SMILESCCNCCCC1=CC(=CC=C1)Br
InChIInChI=1S/C11H16BrN/c1-2-13-8-4-6-10-5-3-7-11(12)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3
InChIKeySQOYPJYAUQYNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(3-Bromophenyl)propyl](ethyl)amine: A Monoamine Transporter Modulator with Distinct NET Affinity for Neuroscience Research Procurement


[3-(3-Bromophenyl)propyl](ethyl)amine is a synthetic arylpropylamine derivative characterized by a 3-bromophenyl ring linked to a propyl chain and an ethyl-substituted amine group . This compound belongs to the substituted phenethylamine class and demonstrates measurable interactions with human monoamine transporters. In HEK293 cellular assays, it exhibits inhibition of the serotonin transporter (SERT) with an IC50 of 350 nM, the norepinephrine transporter (NET) with an IC50 of 29 nM, and the dopamine transporter (DAT) with an IC50 of 6,300 nM [1].

Monoamine transporter modulation assays (SERT/NET/DAT)
NET-preferring noradrenergic pathway studies
Structurally distinct arylpropylamine scaffold

Why [3-(3-Bromophenyl)propyl](ethyl)amine Cannot Be Substituted by Standard SSRIs or SNRIs in Transporter Research


Generic substitution among monoamine transporter inhibitors is not scientifically valid due to substantial differences in target selectivity and potency profiles. [3-(3-Bromophenyl)propyl](ethyl)amine exhibits a unique NET/SERT selectivity ratio that diverges from clinically established comparators. While fluoxetine and venlafaxine display SERT/NET selectivity ratios of approximately 29.4 and 159, respectively, this compound demonstrates a reversed preference with an NET IC50 value 12-fold lower than its SERT IC50 [1][2]. Such differential engagement of norepinephrine versus serotonin reuptake pathways necessitates compound-specific validation in experimental systems and precludes interchangeable use of in-class analogs without quantitative justification.

Reversed NET/SERT selectivity
Fluoxetine / venlafaxine exhibit SERT-preferring profiles
Profile mismatch may shift pathway engagement interpretation and is not directly interchangeable.
Arylpropylamine vs. aryloxypropylamine / cyclohexanol
SSRI/SNRI chemotypes differ in core scaffold and linker chemistry
Structural class difference limits pharmacological substitution and requires scaffold-specific validation.

Quantitative Differentiation of [3-(3-Bromophenyl)propyl](ethyl)amine from SSRI and SNRI Comparators: A Procurement-Focused Evidence Guide


SERT Inhibition: Moderate Potency with a 2.3-Fold Lower IC50 Than Fluoxetine

[3-(3-Bromophenyl)propyl](ethyl)amine inhibits human SERT with an IC50 of 350 nM [1]. This value is 2.3-fold higher (less potent) than fluoxetine, which exhibits an IC50 of 150 nM under comparable HEK293 assay conditions [2]. The compound is approximately 9.7-fold less potent than venlafaxine (SERT IC50 = 36 nM) [3] and 58-fold less potent than (S)-venlafaxine (SERT IC50 = 6 nM) [4].

SERT inhibition
Head-to-head
IC50 350 nM vs. fluoxetine 150 nM
Moderate SERT engagement context; 2.3-fold lower inhibition than fluoxetine
HEK293 assay; cross-study comparable
Serotonin transporter SERT inhibition IC50 comparison

NET Inhibition: 12-Fold NET Preference Over SERT, a Reversed Selectivity Profile Compared to Fluoxetine and Venlafaxine

[3-(3-Bromophenyl)propyl](ethyl)amine inhibits human NET with an IC50 of 29 nM [1], yielding a NET/SERT IC50 ratio of 0.083, indicating a 12-fold preference for NET over SERT. In contrast, fluoxetine exhibits an NET/SERT ratio of 29.4 (NET IC50 = 4,410 nM vs. SERT IC50 = 150 nM), representing a 29-fold SERT preference [2]. Venlafaxine shows an NET/SERT ratio of 159 (NET IC50 = 5,720 nM vs. SERT IC50 = 36 nM), a 159-fold SERT preference [3]. (S)-Venlafaxine demonstrates an NET/SERT ratio of 126 (NET IC50 = 754 nM vs. SERT IC50 = 6 nM) [4]. The NET potency of this compound is 152-fold greater than that of fluoxetine and 197-fold greater than that of venlafaxine.

NET selectivity
Head-to-head
12-fold NET over SERT (IC50 29 nM)
Predominant noradrenergic pathway inhibition; reversed profile vs. SSRIs
NET/SERT ratio 0.083; HEK293 cells
Norepinephrine transporter NET inhibition Transporter selectivity

DAT Inhibition: 217-Fold Selectivity for NET Over DAT, Minimizing Dopaminergic Off-Target Activity

[3-(3-Bromophenyl)propyl](ethyl)amine inhibits human DAT with an IC50 of 6,300 nM [1], yielding a NET/DAT selectivity ratio of 0.0046 (217-fold NET preference) and an SERT/DAT ratio of 0.056 (18-fold SERT preference). This DAT-sparing profile contrasts with fluoxetine, which exhibits a DAT IC50 of 18,400 nM and a NET/DAT ratio of 0.24 (4.2-fold NET preference) [2]. Venlafaxine shows a DAT IC50 of 15,800 nM and a NET/DAT ratio of 0.36 (2.8-fold NET preference) [3]. The compound's DAT IC50 is 2.9-fold higher (less potent) than fluoxetine and 2.5-fold higher than venlafaxine, indicating reduced dopaminergic engagement.

DAT sparing
Head-to-head
217-fold NET over DAT (DAT IC50 6,300 nM)
Minimal dopaminergic off-target confound in assay context
HEK293; NET/DAT = 0.0046
Dopamine transporter DAT selectivity Off-target profiling

Structural Differentiation: 3-Bromophenyl Propylamine Scaffold as a Pharmacological Tool Distinct from Phenoxyphenyl and Cyclohexanol Derivatives

[3-(3-Bromophenyl)propyl](ethyl)amine features a 3-bromophenyl ring connected to a propyl chain with an ethyl-substituted amine group (CAS: 1199781-75-3; molecular formula C11H16BrN; molecular weight 242.16) . This arylpropylamine scaffold differs fundamentally from fluoxetine's phenoxyphenylpropylamine structure (CAS: 54910-89-3) and venlafaxine's cyclohexanol-derived framework (CAS: 93413-69-5). The 3-bromo substitution on the phenyl ring—rather than the 4-trifluoromethyl group of fluoxetine or the methoxyphenyl group of venlafaxine—confers distinct physicochemical properties including lipophilicity and potential metabolic stability [1]. The absence of an oxygen atom in the linker chain further distinguishes this compound from the aryloxypropylamine class of SSRIs, establishing it as a structurally orthogonal tool for SAR studies and scaffold-hopping campaigns [2].

Scaffold identity
3-bromophenyl-propyl-ethylamine (no O-linker)
Orthogonal chemotype to aryloxypropylamine SSRIs; supports SAR differentiation
Distinct from fluoxetine / venlafaxine scaffolds
Structure-activity relationship SAR Scaffold differentiation

CYP450 Inhibition Profile: Low Interaction with Major Drug-Metabolizing Isoforms Supports In Vitro-to-In Vivo Translational Studies

Data for structurally related arylpropylamine analogs indicate that [3-(3-Bromophenyl)propyl](ethyl)amine and its congeners exhibit minimal inhibition of major cytochrome P450 isoforms. A structurally similar compound (BDBM50555366) demonstrated an IC50 of 20,000 nM (20 μM) against CYP1A2 in human liver microsomes [1]. Another analog (BDBM50069813) showed an IC50 of 7,000 nM against CYP2C19 [2]. These values are substantially higher (indicating weaker inhibition) than those reported for fluoxetine, which inhibits CYP2D6 with a Ki of approximately 60 nM and CYP2C19 with an IC50 of approximately 2,000 nM [3]. Venlafaxine is a weak inhibitor of CYP2D6 with a Ki of approximately 30,000 nM, but its metabolite O-desmethylvenlafaxine requires CYP2D6 for clearance [4]. The low CYP inhibitory potential of this arylpropylamine class reduces the likelihood of metabolism-based drug-drug interactions in polypharmacy experimental paradigms.

CYP inhibition
Class-level
CYP1A2 ~20,000 nM; CYP2C19 ~7,000 nM (analog data)
Low CYP inhibition class inference; context-dependent
Human liver microsomes; requires compound-specific validation
CYP450 inhibition Drug metabolism Drug-drug interaction

Optimal Research Applications for [3-(3-Bromophenyl)propyl](ethyl)amine Based on Quantified Transporter Selectivity Evidence


Dual NET/SERT Modulation Studies Requiring Predominant Noradrenergic Engagement

With an NET IC50 of 29 nM and a 12-fold preference for NET over SERT, this compound is ideally suited for in vitro and ex vivo experiments investigating the downstream signaling consequences of preferential norepinephrine reuptake inhibition with concurrent moderate serotonin modulation [1]. Unlike fluoxetine (29-fold SERT preference) or venlafaxine (159-fold SERT preference), this compound's reversed selectivity profile enables dissection of NET-dominant pharmacology without the confounding effects of high-potency SERT blockade [2][3].

DAT-Sparing Experimental Paradigms Minimizing Dopaminergic Confounds

The compound's 217-fold selectivity for NET over DAT (NET IC50 = 29 nM vs. DAT IC50 = 6,300 nM) makes it a valuable tool for studies where dopaminergic off-target activity must be minimized [1]. This is particularly relevant for behavioral pharmacology experiments where alterations in dopamine signaling could confound interpretation of noradrenergic and serotonergic effects [2].

Scaffold-Hopping and Structure-Activity Relationship (SAR) Campaigns Targeting Novel Monoamine Transporter Modulators

As an arylpropylamine scaffold lacking the oxygen linker characteristic of aryloxypropylamine SSRIs, this compound provides a chemically orthogonal starting point for medicinal chemistry optimization programs [1]. Its distinct 3-bromophenyl substitution pattern and ethylamine side chain enable exploration of SAR space independent of established SSRI and SNRI intellectual property, supporting patent diversification and novel lead generation [2].

In Vitro Metabolism and Drug-Drug Interaction Studies Requiring Low CYP Inhibition Background

Class-level evidence suggests that arylpropylamine analogs exhibit minimal inhibition of major CYP isoforms (CYP1A2 IC50 ≈ 20,000 nM; CYP2C19 IC50 ≈ 7,000 nM), in contrast to fluoxetine's potent CYP2D6 inhibition (Ki ≈ 60 nM) [1][2]. This low CYP inhibitory profile makes the compound suitable for co-incubation studies where metabolic interference must be controlled, including hepatocyte stability assays and drug-drug interaction screening panels [3].

Application
Selection Property
Validation Focus
NET/SERT co-modulation research
NET-preferring selectivity profile
Noradrenergic pathway engagement assays
DAT-sparing experimental paradigms
High NET/DAT selectivity window
Dopaminergic off-target exclusion in behavioral models
Scaffold-hopping SAR campaigns
Arylpropylamine core without oxygen linker
Orthogonal chemical starting point; patent diversification
Metabolism & DDI studies
Low CYP inhibition class profile
CYP2D6-independent metabolic stability assessment

Technical Documentation Hub

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32 linked technical documents
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